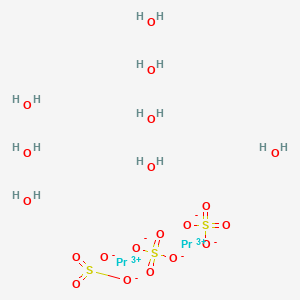
7alpha,12alpha-Dihydroxy-3-oxochol-4-en-24-oic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7alpha,12alpha-Dihydroxy-3-oxochol-4-en-24-oic Acid, also known as 7,12-Dioxo-lithocholic acid (DCA) is a naturally occurring bile acid that has been extensively studied for its potential therapeutic applications. DCA has been shown to exhibit anti-tumor properties and has been investigated for its potential use in cancer treatment. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Metabolic Studies
Bile Acid Synthesis : Shalon & Elliott (1976) explored the synthesis of 24-nor-5alpha-cholic acid and its derivatives, including 7alpha,12alpha-Dihydroxy-3-oxochol-4-en-24-oic Acid. This research aids in identifying trihydroxy acidic metabolites from beta-sitosterol, contributing to our understanding of bile acid metabolism (Shalon & Elliott, 1976).
Bile Acid Biosynthesis : Kurosawa et al. (2001) synthesized CoA esters of 7alpha,12alpha-Dihydroxy-3-oxochol-4-en-24-oic Acid for studying bile acid biosynthesis. This research is vital for understanding the cleavage process in the bile acid side chain (Kurosawa et al., 2001).
Biotransformation and Chemical Studies
Biotransformation Research : Fraga et al. (2010) studied the biotransformation of similar compounds by fungi, shedding light on the metabolic pathways and potential applications of these compounds in drug synthesis and other areas (Fraga et al., 2010).
Crystal Structure Analysis : Bertolasi et al. (2005) analyzed the crystal structures of oxo-cholic acids, including variants of 7alpha,12alpha-Dihydroxy-3-oxochol-4-en-24-oic Acid. Such studies are critical in understanding the physical properties and potential pharmaceutical applications of these compounds (Bertolasi et al., 2005).
Pathophysiological Implications
Bile Acid Formation and Disease : Bun-ya et al. (1998) discussed the role of enzymes in the formation of cholic acid and chenodeoxycholic acid from compounds like 7alpha,12alpha-Dihydroxy-3-oxochol-4-en-24-oic Acid. This research has implications in understanding liver diseases and metabolic disorders (Bun-ya et al., 1998).
Diagnosis and Prognosis in Liver Diseases : Kimura et al. (1998) found that urinary levels of compounds including 7alpha-hydroxy-3-oxochol-4-en-24-oic Acid are indicative of liver diseases in infants. This highlights the diagnostic and prognostic potential of such compounds in hepatobiliary disorders (Kimura et al., 1998).
Eigenschaften
CAS-Nummer |
13587-11-6 |
|---|---|
Produktname |
7alpha,12alpha-Dihydroxy-3-oxochol-4-en-24-oic Acid |
Molekularformel |
C24H36O5 |
Molekulargewicht |
404.5 g/mol |
IUPAC-Name |
(4R)-4-[(7R,8R,9S,10R,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H36O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h10,13,16-20,22,26-27H,4-9,11-12H2,1-3H3,(H,28,29)/t13-,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1 |
InChI-Schlüssel |
ZZUMXQCSMJCDDC-DFQOQHGMSA-N |
Isomerische SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](CC4=CC(=O)CC[C@]34C)O)O)C |
SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4=CC(=O)CCC34C)O)O)C |
Kanonische SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4=CC(=O)CCC34C)O)O)C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,3-Dimethyl-2,3-diazabicyclo[2.2.1]heptane](/img/structure/B77905.png)
![6-methoxy-3,3-dimethyl-12H-pyrano[2,3-c]acridin-7-one](/img/structure/B77906.png)








